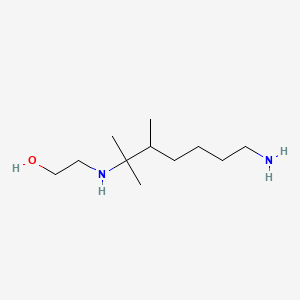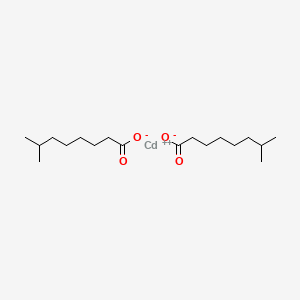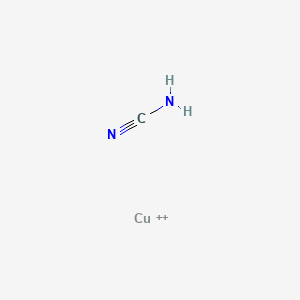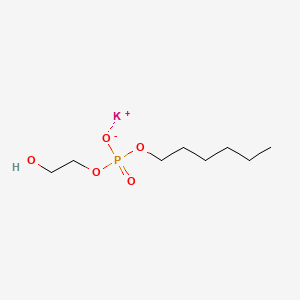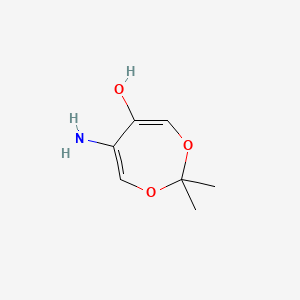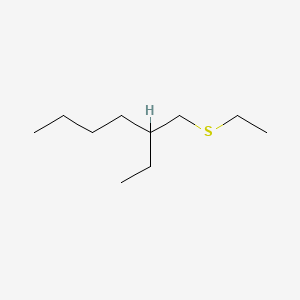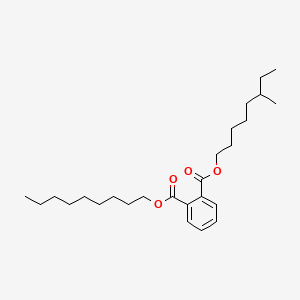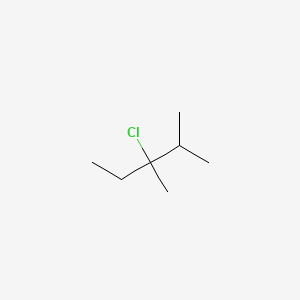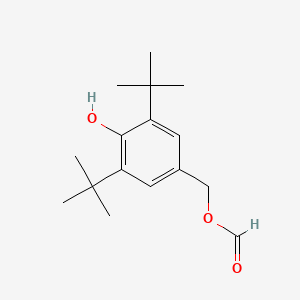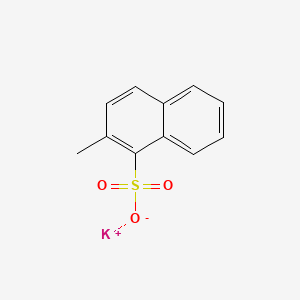
Potassium 2-methylnaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-methylnaphthalenesulphonate is a chemical compound with the molecular formula C11H9KO3S. It is a potassium salt of 2-methylnaphthalenesulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-methylnaphthalenesulphonate can be synthesized through the sulfonation of 2-methylnaphthalene followed by neutralization with potassium hydroxide. The sulfonation process typically involves the reaction of 2-methylnaphthalene with sulfuric acid or oleum under controlled temperature conditions. The resulting 2-methylnaphthalenesulphonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for sulfonation and neutralization, ensuring efficient production and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-methylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted naphthalene derivatives.
Scientific Research Applications
Potassium 2-methylnaphthalenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium 2-methylnaphthalenesulphonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-methylnaphthalenesulphonate
- Potassium naphthalenesulphonate
- Sodium naphthalenesulphonate
Uniqueness
Potassium 2-methylnaphthalenesulphonate is unique due to its specific structure and properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill. Its potassium salt form provides distinct solubility and reactivity characteristics compared to its sodium counterparts.
Properties
CAS No. |
93892-69-4 |
|---|---|
Molecular Formula |
C11H9KO3S |
Molecular Weight |
260.35 g/mol |
IUPAC Name |
potassium;2-methylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.K/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
JNFMKJSGDMMHTL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


